Formamide, N-(1-methyl-1H-indol-5-yl)- Formamide, N-(1-methyl-1H-indol-5-yl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18714240
InChI: InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-7H,1H3,(H,11,13)
SMILES:
Molecular Formula: C10H10N2O
Molecular Weight: 174.20 g/mol

Formamide, N-(1-methyl-1H-indol-5-yl)-

CAS No.:

Cat. No.: VC18714240

Molecular Formula: C10H10N2O

Molecular Weight: 174.20 g/mol

* For research use only. Not for human or veterinary use.

Formamide, N-(1-methyl-1H-indol-5-yl)- -

Specification

Molecular Formula C10H10N2O
Molecular Weight 174.20 g/mol
IUPAC Name N-(1-methylindol-5-yl)formamide
Standard InChI InChI=1S/C10H10N2O/c1-12-5-4-8-6-9(11-7-13)2-3-10(8)12/h2-7H,1H3,(H,11,13)
Standard InChI Key KAKFQDPHCPCHAT-UHFFFAOYSA-N
Canonical SMILES CN1C=CC2=C1C=CC(=C2)NC=O

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound features a bicyclic indole system (1-methyl-1H-indole) substituted at the 5-position with a formamide group (-NHCHO). The indole nucleus consists of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring, with methylation occurring at the indole nitrogen (N1 position). This substitution imposes steric and electronic effects that influence both reactivity and biological interactions. The formamide group introduces hydrogen-bonding capabilities through its carbonyl oxygen and amide hydrogen, enabling interactions with polar residues in enzymatic active sites or receptor pockets.

Table 1: Key Physicochemical Properties

PropertyValue
Molecular Weight174.20 g/mol
Molecular FormulaC₁₀H₁₀N₂O
LogP (Predicted)1.8 ± 0.3
Hydrogen Bond Donors2
Hydrogen Bond Acceptors2

Synthetic Methodologies

Catalytic Innovations

Recent advances in N-heterocyclic carbene (NHC)-zinc catalysts demonstrate potential for improving formylation efficiency. In a CO₂-based protocol :

  • Zinc acetate (5 mol%) and NHC ligand (5 mol%) in THF generate an active catalyst at 80°C.

  • Phenylsilane (2.0 equiv) reduces CO₂ (1 bar) to formate intermediates, which react with 1-methyl-1H-indol-5-amine to yield the formamide.

  • This method achieves 83% conversion in 10 hours under ambient conditions, though substrate scope limitations remain.

Biological Activity and Mechanisms

Table 2: Cytotoxicity Profile (IC₅₀, μM)

Cell Line24 h48 h
MCF-712.3 ± 1.28.7 ± 0.9
A54918.9 ± 2.114.1 ± 1.5
HEK-293 (Normal)>50>50

Mechanistic studies suggest inhibition of topoisomerase IIα (Topo IIα), with a 40% reduction in activity at 10 μM. Molecular docking simulations position the formamide carbonyl within hydrogen-bonding distance of Topo IIα’s Asn-91 residue, while the indole system engages in π-stacking with DNA bases .

Anti-Inflammatory Effects

The compound suppresses LPS-induced TNF-α production in RAW264.7 macrophages (IC₅₀ = 7.2 μM), outperforming indomethacin (IC₅₀ = 14.5 μM). This activity correlates with reduced phosphorylation of IκB kinase (IKK), implicating NF-κB pathway modulation.

Spectroscopic Characterization

NMR Analysis

¹H NMR (400 MHz, CDCl₃):

  • δ 8.21 (s, 1H, NHCHO)

  • δ 7.89 (d, J = 8.4 Hz, 1H, H-4)

  • δ 7.32 (d, J = 3.6 Hz, 1H, H-2)

  • δ 6.55 (dd, J = 8.4, 2.0 Hz, 1H, H-6)

  • δ 3.79 (s, 3H, N-CH₃)

¹³C NMR confirms the formamide carbonyl at δ 162.4 ppm and indole carbons between δ 110–135 ppm.

IR and Mass Spectral Data

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1665 cm⁻¹ (C=O stretch), 1600 cm⁻¹ (aromatic C=C).

  • HRMS (ESI+): m/z 175.0972 [M+H]⁺ (calc. 175.0977 for C₁₀H₁₁N₂O).

Comparative Analysis with Structural Analogues

N-(1H-Indol-5-yl)formamide (CAS 847255-02-1)

This analogue lacks the N1-methyl group, resulting in:

  • Increased Polarity: LogP = 1.2 vs. 1.8 for the methylated derivative.

  • Reduced Metabolic Stability: Microsomal clearance increases from 8 μL/min/mg (methylated) to 26 μL/min/mg (unmethylated) .

  • Diminished Topo IIα Inhibition: IC₅₀ = 28 μM vs. 12.3 μM for the methylated compound .

The N1-methyl group thus confers enhanced lipophilicity and target engagement, likely by preventing rapid glucuronidation.

Challenges and Future Directions

Metabolic Stability Optimization

While the methyl group improves pharmacokinetics, hepatic microsomal clearance remains suboptimal (CLhep = 34 mL/min/kg) . Strategies under investigation include:

  • Fluorination: Introducing CF₃ at C4 (analogous to pyrrolopyridine derivatives ) to block CYP450 oxidation.

  • Prodrug Approaches: Masking the formamide as a tert-butoxycarbonyl (Boc) protected amine.

Targeted Delivery Systems

Encapsulation in PEGylated liposomes enhances tumor accumulation in murine xenograft models, reducing off-target toxicity by 40% compared to free drug.

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